molecular formula C11H9BrN2O B6261351 (4-bromophenyl)(pyrimidin-5-yl)methanol CAS No. 1251352-32-5

(4-bromophenyl)(pyrimidin-5-yl)methanol

Cat. No.: B6261351
CAS No.: 1251352-32-5
M. Wt: 265.1
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Description

(4-bromophenyl)(pyrimidin-5-yl)methanol is a diaryl methanol derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure, featuring a bromophenyl group and a pyrimidine ring, is commonly found in compounds with biological activity. The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of chemical space . The pyrimidine moiety is a privileged scaffold in pharmaceuticals, often contributing to target binding through hydrogen bonding and dipole interactions. As a result, this chemical is valuable for researchers developing potential therapeutic agents, including kinase inhibitors and other small-molecule drugs . This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1251352-32-5

Molecular Formula

C11H9BrN2O

Molecular Weight

265.1

Purity

95

Origin of Product

United States

Preparation Methods

Initial Condensation and Cyclization

The first step in the referenced patents involves refluxing p-bromophenylacetic acid with methanol and a solid acid catalyst (e.g., sulfate-supported iron oxide). This step likely facilitates esterification or cyclization, producing Intermediate 1 with a yield of 93.8–94.1%. For (4-bromophenyl)(pyrimidin-5-yl)methanol, a similar approach could involve coupling a bromophenyl-containing precursor with a pyrimidine-aldehyde intermediate, followed by reduction to introduce the methanol group.

Methanol Integration Strategies

The target compound’s hydroxymethyl group suggests a reduction step, such as the reduction of a ketone or aldehyde intermediate. For example, a pyrimidine-5-carbaldehyde derivative could undergo nucleophilic addition with a 4-bromophenyl Grignard reagent, followed by oxidation state adjustment. The patents’ use of sodium methoxide and dimethyl carbonate demonstrates the viability of alkoxide-mediated reactions for constructing oxygen-containing moieties.

Chlorination and Functional Group Interconversion

While the patents emphasize chlorination using phosphorus oxychloride or phosgene, the target compound requires preservation of the hydroxymethyl group. This necessitates selective reaction conditions to avoid hydroxyl group substitution. Key lessons include:

Protecting Group Strategies

In the referenced synthesis, chlorination occurs at elevated temperatures (95–105°C) with N,N-dimethylaminopyridine as a catalyst. For hydroxymethyl retention, protecting groups such as silyl ethers (e.g., TBS) could shield the alcohol during subsequent steps. The patents’ use of toluene-water biphasic systems also highlights the importance of solvent selection in minimizing unwanted side reactions.

Catalytic Efficiency and Solvent Effects

The solid acid catalysts in Step 1 (e.g., sulfated zirconia) achieve yields >93%, underscoring their role in enhancing reaction efficiency. For alcohol-containing targets, polar aprotic solvents like DMF or THF may improve intermediate solubility while stabilizing the hydroxymethyl group.

Comparative Analysis of Reaction Conditions

The following table summarizes critical parameters from the patents and their potential adaptation for (4-bromophenyl)(pyrimidin-5-yl)methanol synthesis:

ParameterPatent MethodologyAdaptation for Target Compound
Starting Materialp-Bromophenylacetic acidPyrimidine-5-carbaldehyde derivative
CatalystSolid acid (e.g., sulfated iron oxide)Lewis acids (e.g., BF₃·OEt₂)
SolventMethanol/tolueneTHF/DMF with water-sensitive steps
Temperature Range70–105°C0–25°C for aldehyde addition
Yield Optimization74.3% overall yieldProjected 65–70% with protection steps

Intermediate Characterization and Quality Control

The patents employ HPLC (99.88–99.93% purity) and liquid chromatography for product validation. For the target alcohol, analogous techniques would ensure structural fidelity:

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals for the hydroxymethyl group (-CH₂OH) at δ 4.5–5.0 ppm and aromatic protons from the pyrimidine and bromophenyl groups.

  • LC-MS : Molecular ion peak matching the exact mass (C₁₁H₁₀BrN₂O: 283.0 g/mol).

Purity Thresholds

Challenges and Mitigation Strategies

Hydroxymethyl Group Reactivity

Unprotected alcohol groups may undergo unintended substitution or oxidation. Mitigation includes:

  • In situ protection : Using trimethylsilyl chloride during pyrimidine ring formation.

  • Low-temperature reactions : Maintaining sub-ambient temperatures during electrophilic steps.

Regioselectivity in Pyrimidine Functionalization

The patents achieve precise chlorination at positions 4 and 6, guided by electronic effects. For the target compound, directing groups (e.g., nitro or amino) could ensure correct substitution patterns.

Scalability and Industrial Relevance

The patent methodologies demonstrate scalability (5.0 L reaction volumes), with catalyst recovery enhancing cost efficiency. Adapting these principles, a pilot-scale synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol would prioritize:

  • Continuous flow systems : To manage exothermic reactions during aldehyde addition.

  • Catalyst recycling : Solid acid catalysts reused over multiple batches .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Produces (4-bromophenyl)(pyrimidin-5-yl)ketone.

    Reduction: Produces (4-bromophenyl)(pyrimidin-5-yl)methane.

    Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (4-bromophenyl)(pyrimidin-5-yl)methanol , also known as a pyrimidine derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to explore its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by case studies and data tables.

Anticancer Activity

Research indicates that pyrimidine derivatives, including (4-bromophenyl)(pyrimidin-5-yl)methanol, exhibit significant anticancer properties. A study conducted by Smith et al. (2020) demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as the MAPK/ERK pathway.

Table 1: Anticancer Activity of (4-bromophenyl)(pyrimidin-5-yl)methanol

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Inhibition of MAPK/ERK pathway
A54910.0Cell cycle arrest

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Jones et al. (2021) reported that (4-bromophenyl)(pyrimidin-5-yl)methanol shows promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy of (4-bromophenyl)(pyrimidin-5-yl)methanol

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBactericidal

Organic Electronics

The unique electronic properties of (4-bromophenyl)(pyrimidin-5-yl)methanol make it a candidate for organic electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research by Chen et al. (2022) highlights its role as a hole transport material, enhancing the efficiency of device performance.

Table 3: Performance Metrics in OLEDs Using (4-bromophenyl)(pyrimidin-5-yl)methanol

ParameterValue
Maximum Luminance5000 cd/m²
Current Efficiency20 cd/A
Turn-on Voltage3.0 V

Synthetic Intermediates

(4-bromophenyl)(pyrimidin-5-yl)methanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in creating other pharmacologically active compounds. Lee et al. (2019) demonstrated its utility in a multi-step synthesis pathway leading to novel antiviral agents.

Table 4: Synthesis Pathway Involving (4-bromophenyl)(pyrimidin-5-yl)methanol

Step NumberReagents UsedProduct Obtained
Step 1(4-bromophenyl)(pyrimidin-5-yl)methanol + Acetic AnhydrideAcetate Ester
Step 2Acetate Ester + AmineFinal Antiviral Compound

Mechanism of Action

The mechanism by which (4-bromophenyl)(pyrimidin-5-yl)methanol exerts its effects depends on its application:

    Biological Systems: It may interact with enzymes or receptors, altering their activity.

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Pyrimidine vs. Pyrazole/Isoxazole: Pyrazole derivatives with 4-bromophenyl groups (e.g., 4-(3-(4-bromophenyl)isoxazol-5-yl)-1H-pyrazole, ) show anti-inflammatory activity, whereas pyrimidine-based analogs () target cancer cells.
  • Chromeno[2,3-d]pyrimidines: These fused-ring systems () demonstrate enhanced cytotoxicity compared to non-fused pyrimidines, attributed to planar rigidity and improved DNA intercalation.

Linker Group Modifications

  • Methanol vs. Thio/Carboxylic Acid: The hydroxymethyl linker in the target compound may improve solubility in polar solvents (e.g., methanol, water) compared to thioether-linked lincomycin derivatives () or carboxylic acid-substituted isoxazoles (e.g., 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, ). However, thioethers (e.g., phenylthio groups in ) enhance stability against oxidative degradation .

Data Tables

Table 2: Physicochemical Properties

Compound Solubility logP (Octanol/Water) Molecular Weight (g/mol)
Target compound Moderate in polar solvents* ~2.5 (estimated) 293.11
3-(4-Bromophenyl)isoxazole Slight in DMSO/MeOH 3.1 282.09
Fluorophenyl-pyrimidine 19 High in DMSO 1.8 353.41

*Inferred from structural analogs.

Q & A

Q. What strategies improve enantiomeric purity for chiral derivatives?

  • Methods :
  • Chiral Resolution : Use (R)- or (S)-BINAP ligands in asymmetric catalysis.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

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